An In-Depth Technical Guide to 7-Chloropyrido[2,3-b]pyrazine: A Core Heterocyclic Scaffold
An In-Depth Technical Guide to 7-Chloropyrido[2,3-b]pyrazine: A Core Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Core
The pyrido[2,3-b]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry and materials science.[1] Its structural resemblance to purines and pteridines allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1] The introduction of a chlorine atom at the 7-position creates 7-Chloropyrido[2,3-b]pyrazine, a versatile and highly reactive building block. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Chloropyrido[2,3-b]pyrazine is fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 116081-22-2 | [2] |
| Molecular Formula | C₇H₄ClN₃ | [2] |
| Molecular Weight | 165.58 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Boiling Point | 273.3°C at 760 mmHg | [2] |
| Flash Point | 145.388°C | [2] |
| Density | 1.438 g/cm³ | [2] |
Synthesis of 7-Chloropyrido[2,3-b]pyrazine: A Practical Protocol
The primary route for the synthesis of 7-Chloropyrido[2,3-b]pyrazine involves the condensation of 5-chloro-2,3-diaminopyridine with a glyoxal derivative. This method provides a reliable and scalable approach to obtaining the target compound.
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for 7-Chloropyrido[2,3-b]pyrazine.
Detailed Experimental Protocol
Materials:
-
5-Chloro-2,3-diaminopyridine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2,3-diaminopyridine in ethanol.
-
Reagent Addition: To the stirred solution, add a 40% aqueous solution of glyoxal dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.
-
Purification: Filter the crude solid and wash with cold ethanol. For further purification, the solid can be dissolved in a suitable hot solvent, treated with activated charcoal to remove colored impurities, and then recrystallized. Dry the purified product under vacuum.
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized 7-Chloropyrido[2,3-b]pyrazine. Below are the expected spectroscopic data based on the analysis of similar pyrido[2,3-b]pyrazine derivatives.[4][5]
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the pyridine and pyrazine rings.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing further confirmation of the core structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 7-Chloropyrido[2,3-b]pyrazine (165.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak.
-
Fragmentation: Common fragmentation pathways for related heterocyclic compounds involve the loss of small molecules such as HCN.[6]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule.
-
Expected Absorptions: The IR spectrum of 7-Chloropyrido[2,3-b]pyrazine is expected to show characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and C-Cl stretching.[7]
Chemical Reactivity: A Hub for Derivatization
The chlorine atom at the 7-position of the pyrido[2,3-b]pyrazine core is a key functional handle that enables a wide range of chemical transformations. The electron-deficient nature of the heterocyclic system facilitates nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. This is a fundamental strategy for building libraries of novel compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for C-C and C-N bond formation. 7-Chloropyrido[2,3-b]pyrazine is an excellent substrate for various palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: Enables the introduction of alkyne moieties.
Reaction Pathways for Derivatization
Caption: Key reaction pathways for the derivatization of 7-Chloropyrido[2,3-b]pyrazine.
Applications in Drug Discovery and Materials Science
The pyrido[2,3-b]pyrazine scaffold is a recurring motif in a multitude of biologically active compounds. Derivatives of 7-Chloropyrido[2,3-b]pyrazine have been investigated for a range of therapeutic applications.
-
Anticancer Agents: The structural similarity to purines allows for the design of kinase inhibitors and other targeted cancer therapies.
-
Antiviral and Antibacterial Agents: The heterocyclic core has been shown to exhibit potent activity against various viral and bacterial pathogens.[8]
-
Central Nervous System (CNS) Active Compounds: Modifications to the core structure have led to the discovery of compounds with potential applications in treating neurological disorders.[3]
-
Agrochemicals: The bioactivity of this scaffold extends to agricultural applications, with derivatives showing promise as herbicides and fungicides.[1]
-
Materials Science: The electron-deficient nature of the pyrido[2,3-b]pyrazine system makes it an interesting candidate for the development of novel organic electronic materials.[9][10]
Conclusion
7-Chloropyrido[2,3-b]pyrazine is a high-value heterocyclic building block with a broad spectrum of applications. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers and scientists in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, a practical synthetic protocol, and an exploration of its reactivity and applications, serving as a valuable resource for the scientific community.
References
Provera, S., Marchioro, C., Davailli, S., & Case, N. (1997). 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides. Magnetic Resonance in Chemistry, 35(5), 342-347. [4] Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. [9] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(46), 32160-32174. [10] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. [1] 7-Chloropyrido[2,3-b]pyrazine | High-Quality Research Chemical. Benchchem. [11] Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. PubChem. [5] 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides. Sci-Hub. [3] 7-Chloropyrido[4,3-b]pyrazine. Chem-Impex. [2] 7-Chloropyrido[2,3-b]pyrazine | CAS#:116081-22-2. Chemsrc. [8] [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997). Yakugaku Zasshi, 117(2), 126-32. [6] The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (1972). Journal of Mass Spectrometry, 6(3), 199-204. [7] 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3. Benchchem.
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